molecular formula C17H18F3N3O B2666490 3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine CAS No. 2034556-27-7

3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2666490
CAS No.: 2034556-27-7
M. Wt: 337.346
InChI Key: NKVIZJGKZNRHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule incorporates two privileged structural motifs: a piperidine ring and a 1-methyl-1H-pyrazole heterocycle, linked via a benzoyl group bearing a trifluoromethyl (CF3) substituent. The piperidine and pyrazole scaffolds are well-established in drug discovery. Pyrazole derivatives, in particular, are recognized as pharmacologically important active scaffolds and are found in a wide range of therapeutic agents, including anti-inflammatory, antipsychotic, and anti-obesity drugs . The presence of the trifluoromethyl group is a key feature in modern drug design; it is known to enhance properties such as metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and contribution to lipophilicity . In fact, a substantial proportion of recently approved pharmaceuticals contain this functional group, underscoring its value in optimizing lead compounds . This combination of features makes this compound a valuable chemical building block for researchers. Its primary applications are in the synthesis and discovery of novel bioactive molecules. It serves as a key intermediate for constructing more complex compounds for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop potential ligands for various biological targets, particularly in the exploration of central nervous system (CNS) agents, enzyme inhibitors, and G-protein-coupled receptor (GPCR) modulators. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c1-22-10-8-15(21-22)12-5-4-9-23(11-12)16(24)13-6-2-3-7-14(13)17(18,19)20/h2-3,6-8,10,12H,4-5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVIZJGKZNRHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H15F3N2OC_{15}H_{15}F_3N_2O. Its structure features a piperidine ring substituted with a trifluoromethyl group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and trifluoromethyl groups exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7. The most active analogs showed IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively, outperforming standard chemotherapeutics like doxorubicin (IC50 3.23 µg/mL) .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to target enzymes, potentially leading to the inhibition of key metabolic pathways in cancer cells.
  • Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, promoting cell death through intrinsic and extrinsic mechanisms.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly impacts the compound's potency. SAR studies have revealed that modifications to the pyrazole and piperidine moieties can enhance or diminish biological activity. For example:

  • Positioning of Functional Groups : Substituents on the phenyl ring can modulate lipophilicity and electronic properties, affecting cellular uptake and interaction with biological targets.
  • Ring Substitutions : Variations in the piperidine ring can influence receptor binding affinities and selectivity for specific cancer types.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Antitumor Activity : A series of pyrazole derivatives were tested for their antitumor effects in vitro, showing promising results against various cancer cell lines with mechanisms involving apoptosis induction .
  • Trifluoromethyl Group Influence : Research has demonstrated that trifluoromethylated compounds exhibit enhanced potency against serotonin reuptake inhibitors due to improved interactions with target proteins .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeTarget Cell LineIC50 (µg/mL)Reference
AnticancerHCT-1161.9
AnticancerMCF-72.3
Enzyme Inhibition5-HT Uptake6-fold increase compared to non-fluorinated analog
Apoptosis InductionVarious-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

The piperidine scaffold is a common feature in many bioactive molecules. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Molecular Weight Notable Features
Target Compound 3-(1-methylpyrazol-3-yl), 1-(2-trifluoromethylbenzoyl) 334.33 Balanced lipophilicity; potential CNS activity
BK62083 3-(1-methylpyrazol-3-yl), 1-(5-methylthiophen-2-yl)sulfonyl 325.45 Sulfonyl group increases polarity; thiophene may alter electron distribution
4-(1H-Indol-3-yl)-1-[2-((methylsulphonyl)amino)benzoyl]piperidine 4-(indol-3-yl), 1-(2-methylsulfonamidobenzoyl) 397.49 Bulky indole group; sulfonamide enhances solubility but may reduce permeability
3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-oxadiazole Pyrazine-oxadiazole core, 3,5-bis(trifluoromethyl)benzoyl N/A Higher trifluoromethyl substitution; oxadiazole improves metabolic stability
Key Observations:
  • Electron-Withdrawing Groups : The target compound’s 2-trifluoromethylbenzoyl group provides moderate electron-withdrawing effects compared to the stronger sulfonyl group in BK62083 . This may result in better membrane permeability for the target compound.
  • Metabolic Stability : The oxadiazole-containing compound in likely exhibits superior metabolic resistance due to its heterocyclic core, but its larger size (3,5-bis(trifluoromethyl)) could limit bioavailability .

Pharmacokinetic and Physicochemical Properties

While direct data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be made:

  • Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity compared to the sulfonamide in BK62083 , favoring blood-brain barrier penetration.
  • Solubility : The methylsulfonamide substituent in ’s compound likely enhances aqueous solubility but may reduce CNS uptake due to increased polarity .
  • Metabolism : Oxadiazole rings (as in ) are generally resistant to oxidative metabolism, whereas pyrazoles (as in the target compound) may undergo CYP450-mediated oxidation .

Structural-Activity Relationship (SAR) Trends

Piperidine Substitution :

  • 1-Position: Acyl groups (e.g., benzoyl) improve binding affinity to hydrophobic pockets compared to sulfonyl or urea groups.
  • 3-Position: Pyrazole offers hydrogen-bonding capability, while bulkier groups (e.g., indole) may hinder target engagement .

Trifluoromethyl Positioning :

  • The 2-trifluoromethylbenzoyl group in the target compound provides optimal steric and electronic effects compared to 3-substituted analogs (e.g., BK61595 in ) .

Q & A

Q. What experimental design principles minimize trial-and-error in process optimization?

  • Methodological Answer : Use factorial design (e.g., 2^3 matrix) to test temperature, solvent, and catalyst loading. Apply ANOVA to identify significant factors. reduced optimization time by 40% using this approach .

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